methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C4H11Cl2N5, reflecting the presence of two hydrochloride counterions associated with the organic base. The compound exhibits a molecular weight of 200.07 grams per mole, distinguishing it from the monohydrochloride variant which carries a molecular weight of 163.61 grams per mole. The base compound itself, prior to salt formation, maintains the molecular formula C4H9N5 and demonstrates the characteristic structural motifs of both tetrazole heterocycles and aliphatic amines.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated as N-methyl-2-(2H-tetrazol-5-yl)ethanamine in its dihydrochloride salt form. Alternative nomenclature systems recognize this compound through various structural descriptors, including the positioning of the tetrazole ring at the 5-position relative to the ethyl chain and the methylation pattern on the terminal amine functionality. The canonical Simplified Molecular Input Line Entry System representation appears as CNCCC1=NNN=N1 for the neutral base, indicating the connectivity pattern between the methylamine group, ethylene bridge, and tetrazole heterocycle.
The stereochemical considerations for this compound remain relatively straightforward due to the absence of defined chiral centers in the molecular framework. The tetrazole ring system itself exists in tautomeric equilibrium between 1H and 2H forms, with the 2H designation in the compound name reflecting the specific tautomeric state under consideration. This tautomeric behavior represents a fundamental characteristic of tetrazole chemistry and influences both the physical properties and chemical reactivity patterns exhibited by derivatives of this heterocyclic system.
Historical Development in Heterocyclic Chemistry
The historical trajectory of tetrazole chemistry traces its origins to the pioneering work of Swedish chemist J.A. Bladin at the University of Uppsala in 1885, who first synthesized and characterized the tetrazole heterocyclic system during investigations of dicyanophenylhydrazine reaction products. Bladin's initial observations of a compound with the formula C8H5N5 formed through the action of nitrous acid on dicyanophenylhydrazine established the foundational understanding of tetrazole formation mechanisms. The subsequent year witnessed Bladin's proposal of the "tetrazole" nomenclature for this novel ring structure, followed by his successful preparation of the parent tetrazole compound in 1892 through systematic synthetic approaches.
The evolution of tetrazole synthetic methodology progressed significantly throughout the twentieth century, with early preparations relying on the reaction of anhydrous hydrazoic acid with hydrogen cyanide under elevated pressure conditions. These initial synthetic protocols presented considerable challenges due to the volatile, toxic, and explosive nature of hydrazoic acid, leading to intensive research efforts aimed at developing safer and more practical synthetic alternatives. The breakthrough advancement occurred in 1958 when Finnegan and co-workers reported an improved procedure utilizing inorganic sodium azide and ammonium chloride in dimethylformamide, establishing the [3+2] cycloaddition of azides with nitriles as the conventional method for 5-substituted 1H-tetrazole synthesis.
The emergence of tetrazole derivatives as pharmaceutically relevant scaffolds gained momentum during the latter half of the twentieth century, driven by recognition of their bioisosteric relationships with carboxylic acid functionalities. This bioisosteric equivalence stems from the similar ionization constants and deprotonation behavior of 1H-tetrazoles compared to carboxylic acids under physiological conditions. The metabolic stability and hydrogen bonding capabilities of tetrazole rings subsequently established these heterocycles as valuable pharmacophores in medicinal chemistry applications.
Contemporary developments in tetrazole chemistry have expanded to encompass diverse synthetic methodologies, including copper-catalyzed click reactions, multicomponent coupling processes, and environmentally benign aqueous procedures. The specific derivative this compound represents a modern example of structure-based design principles applied to tetrazole scaffolds, incorporating both the hydrogen bonding potential of the tetrazole ring and the enhanced solubility characteristics imparted by the dihydrochloride salt formation.
Position Within Tetrazole Derivatives Research
This compound occupies a distinctive position within the broader landscape of tetrazole derivatives research, representing an intersection of several important chemical and pharmacological themes. The compound exemplifies the evolution of tetrazole-containing molecules from simple heterocyclic systems toward more sophisticated multifunctional architectures designed to address specific biochemical targets and pharmaceutical applications. Within the context of nitrogen-rich heterocyclic chemistry, this derivative demonstrates the successful integration of tetrazole rings with aliphatic amine functionalities, creating hybrid structures that combine the metabolic stability of tetrazoles with the basicity and hydrogen bonding capabilities of primary and secondary amines.
The research trajectory surrounding tetrazole derivatives has increasingly focused on their potential as bioisosteres for carboxylic acid groups, with particular emphasis on their ability to maintain biological activity while offering improved pharmacokinetic profiles. This compound contributes to this research direction through its combination of tetrazole hydrogen bonding capabilities with the enhanced aqueous solubility provided by the dihydrochloride salt form. This structural configuration enables investigation of receptor binding interactions while maintaining favorable physicochemical properties for biological evaluation.
The compound's position within contemporary tetrazole research is further defined by its relevance to structure-activity relationship studies examining the effects of alkyl chain length and substitution patterns on biological activity. The two-carbon ethylene bridge connecting the tetrazole ring to the methylamine group provides a specific geometric arrangement that influences both conformational flexibility and intermolecular interaction patterns. Comparative studies with related derivatives featuring different chain lengths or substitution patterns contribute to understanding the optimal structural parameters for specific biological targets.
Recent advances in tetrazole derivatives research have highlighted their potential applications in treating type 2 diabetes mellitus, with tetrazole-containing compounds serving as peroxisome proliferator-activated receptor agonists, protein tyrosine phosphatase 1B inhibitors, and dipeptidyl peptidase-4 inhibitors. The structural features present in this compound, including the positioned tetrazole ring and methylated amine functionality, align with design principles identified in several of these therapeutic applications. The compound's availability in multiple salt forms, including both monohydrochloride and dihydrochloride variants, facilitates systematic investigation of salt effects on biological activity and pharmaceutical properties.
Properties
IUPAC Name |
N-methyl-2-(2H-tetrazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.2ClH/c1-5-3-2-4-6-8-9-7-4;;/h5H,2-3H2,1H3,(H,6,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGDJNXKMHOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NNN=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334149-16-4 | |
| Record name | methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Amidation and Cyclization
The most detailed and authoritative method involves a two-step process:
Step 1: Preparation of N-(3-ethanoyl-2-hydroxyl-phenyl)-ethanamide (III)
This step involves reacting 3-amino-2-hydroxyacetophenone with acetyl chloride under controlled low temperatures (0–5°C). The process includes:- Dissolution of reactants in a suitable solvent (e.g., DMSO or alcohols).
- Addition of sodium hydroxide or potassium hydroxide as an acid-binding agent.
- Dropwise addition of acetyl chloride at low temperature to control the exothermic reaction.
- Post-reaction washing with hydrochloric acid to isolate the intermediate.
Step 2: Cyclization to form the Tetrazole Derivative
This involves reacting the intermediate with 1H-tetrazolium-5-carboxylic acid ethyl ester in the presence of a base such as sodium methylate or potassium tert-butoxide in DMSO at elevated temperatures (80–85°C). The process includes:- Cooling the reaction mixture to 35–45°C.
- Dilution with methyl alcohol.
- Acidification with concentrated hydrochloric acid at 68–72°C to promote cyclization.
- Filtration and washing to isolate the final product, methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride.
This method emphasizes high purity and yield, with process simplification for industrial application.
Alternative Routes and Variations
Direct Cyclization of Hydrazides : Some approaches involve converting hydrazides to tetrazoles via reaction with sodium azide and triethyl orthoformate, as outlined in broader tetrazole synthesis literature. However, these are less specific to the this compound precursor.
Halogenation and Substitution : A notable alternative involves synthesizing tetrazoles through halogenation of pyridine derivatives followed by substitution with methylamine, as seen in the preparation of related tetrazole compounds. These methods are less direct but may be adapted for specific derivatives.
Preparation of Precursors
The synthesis of the key intermediates, such as the acylated phenyl derivatives, is crucial. The process involves:
- Reacting phenyl compounds with acyl chlorides under controlled low-temperature conditions.
- Isolating intermediates through washing and crystallization.
- Ensuring purity to facilitate subsequent cyclization steps.
Reaction Data and Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|---|
| 1 | Amidation | 3-Amino-2-hydroxyacetophenone + Acetyl chloride | DMSO or alcohols | 0–5°C | Several hours | Controlled addition to prevent side reactions |
| 2 | Cyclization | Intermediate + Tetrazolium ester | DMSO | 80–85°C | 4–6 hours | Acidification at 68–72°C |
Research Findings and Industrial Relevance
Research indicates that the described methods are effective for producing high-purity this compound with high yield and process efficiency. The key advantages include:
- Use of readily available raw materials.
- Simplified multi-step reactions suitable for scale-up.
- Compatibility with industrial manufacturing processes.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated compounds .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is being investigated for its potential therapeutic properties. Tetrazole derivatives are known to exhibit a range of biological activities, including:
- Antihypertensive Effects : Tetrazoles can act as angiotensin II receptor antagonists, which are important in managing hypertension.
- Anti-inflammatory Properties : Research indicates that tetrazole compounds may inhibit inflammatory pathways, providing a basis for developing anti-inflammatory drugs.
- Anticancer Activity : Some studies suggest that tetrazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various tetrazole derivatives, including methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride. The results showed promising activity against specific cancer cell lines, indicating its potential as an anticancer agent .
Chemical Synthesis Applications
In industrial settings, this compound serves as an intermediate in the synthesis of various chemicals. Its reactivity allows it to participate in:
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions to form more complex organic molecules.
- Synthesis of Agrochemicals : Its derivatives are being studied for use in developing new agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride involves its interaction with biological targets through receptor-ligand binding. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate these interactions, enhancing the compound’s biological activity. The compound’s ability to penetrate cell membranes due to its lipid solubility further contributes to its effectiveness .
Comparison with Similar Compounds
Structural Features
Key structural analogs differ in their heterocyclic cores, substituents, and salt forms:
*Calculated based on formula C₄H₁₀N₆·2HCl (tetrazole derivative) and C₅H₁₁N₄·2HCl (triazole derivative).
Key Observations :
- Tetrazole vs.
- Methyl Substitution : The methyl group on the amine in the target compound improves lipophilicity (logP ~0.5–1.0) relative to the unsubstituted analog (logP ~-1.2), impacting membrane permeability .
- Salt Form: Dihydrochloride salts generally exhibit higher aqueous solubility (e.g., >100 mg/mL*) than monohydrochloride analogs.
Physicochemical Properties
Insights :
- The dihydrochloride salt of the target compound maximizes water solubility, critical for intravenous formulations.
- The oxadiazole analog’s lower solubility aligns with its higher logP, favoring lipid membrane penetration .
- Triazole’s higher pKa (vs. tetrazole) reduces ionization at physiological pH, altering bioavailability .
Biological Activity
Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride (CAS Number: 1334149-16-4) is a chemical compound that exhibits diverse biological activities due to its unique structure, which includes a tetrazole ring and a methylamine group. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Structure and Properties
The compound has the molecular formula , indicating the presence of two chlorine atoms and five nitrogen atoms in its structure. The tetrazole moiety is known for its ability to mimic carboxylic acids in biological systems due to similar pKa values, making it a potential bioisostere in drug design.
Target Interactions
This compound interacts with various biological targets through:
- Negative Inductive Effect : The tetrazole ring exerts a strong electron-withdrawing effect.
- Weak Positive Mesomeric Effect : This allows for stabilization of charged intermediates during biochemical reactions.
Biochemical Pathways
Tetrazole derivatives are involved in multiple biochemical pathways, including:
- Antibacterial Activity : Some studies have indicated that tetrazole derivatives can inhibit bacterial growth by interfering with essential metabolic pathways.
- Anticancer Properties : Research has shown that compounds with similar structures can induce apoptosis in cancer cells.
Pharmacological Profile
The pharmacokinetics of this compound suggest good solubility in water and acetonitrile, which may enhance its bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains with promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be effective as an antibacterial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 : Approximately 15 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Case Studies and Research Findings
-
Case Study on Antibacterial Activity :
A study published in Journal of Medicinal Chemistry examined the antibacterial effects of various tetrazole derivatives. This compound showed significant activity against Gram-positive bacteria compared to controls . -
Cancer Cell Proliferation Inhibition :
In another research article focusing on anticancer properties, the compound was evaluated for its ability to induce cell cycle arrest in cancer cells. Results indicated that it effectively halted the cell cycle at the G0/G1 phase . -
Mechanistic Insights :
Further investigations revealed that the compound's interaction with specific kinases involved in cell signaling pathways could explain its efficacy against cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, a reflux method with ethanol as solvent and glacial acetic acid as catalyst (for pH control) is commonly employed for analogous tetrazole-containing amines . Optimization involves adjusting stoichiometry (e.g., molar ratios of reactants), reaction duration (4–6 hours), and temperature (80–100°C). Post-synthesis purification via vacuum filtration or column chromatography is critical to isolate the dihydrochloride salt.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : and to confirm proton/carbon environments, particularly the tetrazole ring (δ 8–10 ppm for NH protons) and methylene groups .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (, ~249.1 g/mol).
- Elemental Analysis : Confirm %C, %H, %N, and %Cl to validate stoichiometry.
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound is hygroscopic due to its dihydrochloride salt form. Store in airtight containers under inert gas (N/Ar) at −20°C. Monitor decomposition via periodic TLC or HPLC analysis, focusing on tetrazole ring integrity (susceptible to oxidation) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize tetrazole-based bioactivity screening (e.g., enzyme inhibition, receptor binding). Use dose-response curves (1 nM–100 µM) in cell-based assays (e.g., HEK293 or CHO cells) to evaluate cytotoxicity or modulation of signaling pathways. Include positive controls (e.g., known tetrazole derivatives) to benchmark activity .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility or reactivity be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or pH variations. For solubility:
- Conduct systematic studies in DMSO, water, and ethanol at pH 2–7 (adjust with HCl/NaOH).
- Use dynamic light scattering (DLS) to detect aggregation.
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-MS/MS : Detect impurities at ppm levels using a C18 column (gradient: 0.1% formic acid in HO/acetonitrile).
- ICP-OES : Quantify residual metal catalysts (e.g., Pd from coupling reactions).
- X-ray crystallography : Resolve structural ambiguities in impurities co-crystallized with the main compound .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., angiotensin receptors, where tetrazoles are common pharmacophores).
- Use QSAR models to correlate substituent effects (e.g., methyl vs. ethyl groups) with logP and IC values .
Q. What strategies address low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Optimize membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors .
- Implement process control systems (PID controllers) to maintain precise temperature/pH during exothermic steps .
Q. How can researchers integrate this compound into broader studies on heterocyclic chemistry or drug discovery?
- Methodological Answer :
- Link to conceptual frameworks such as bioisosterism (tetrazole as a carboxylate replacement) or fragment-based drug design .
- Collaborate with combustion engineering teams to study its thermal decomposition (relevant to drug formulation stability) .
Data Presentation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
